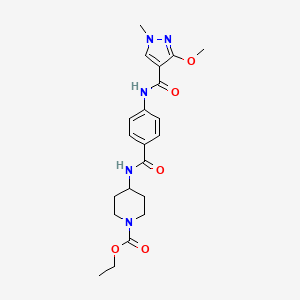
ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is a complex organic compound that features a pyrazole ring, a benzamide group, and a piperidine ring
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds such as pyrazolines and their derivatives have been reported to have various biological and pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.
Formation of the Benzamide Group: The benzamide group is introduced by reacting the pyrazole derivative with 4-aminobenzoic acid under dehydrating conditions.
Coupling with Piperidine: The final step involves coupling the benzamide derivative with ethyl piperidine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzamide and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It may be used in the synthesis of novel polymers and materials with unique properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pydiflumetofen: A similar compound with a pyrazole ring and carboxamide group.
Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.
Uniqueness
Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5/c1-4-31-21(29)26-11-9-16(10-12-26)22-18(27)14-5-7-15(8-6-14)23-19(28)17-13-25(2)24-20(17)30-3/h5-8,13,16H,4,9-12H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERBNECIZRQEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)
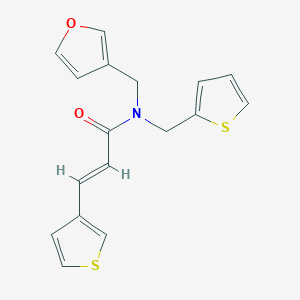
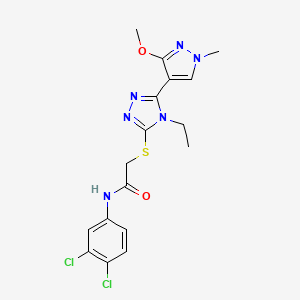
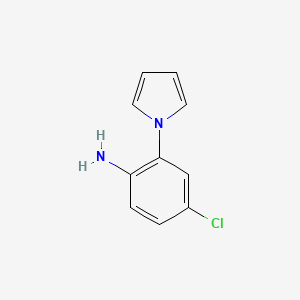
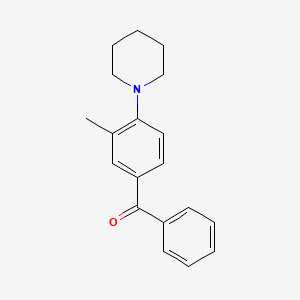
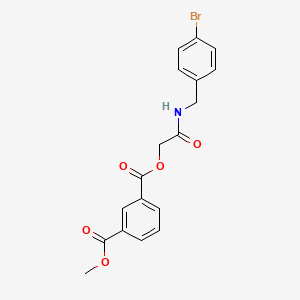
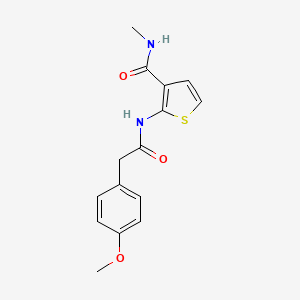
![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)
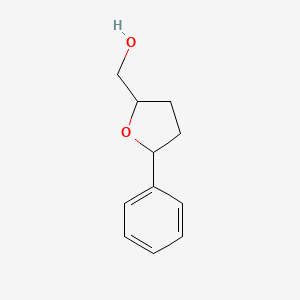
![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2835799.png)
